4-Bromo-2-chloro-1-phenoxybenzene
Overview
Description
4-Bromo-2-chloro-1-phenoxybenzene is an organic compound with the molecular formula C12H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and phenoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-phenoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Br2 reacts with FeBr3 to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring at the para position relative to the phenoxy group, forming the arenium ion.
Deprotonation: The arenium ion loses a proton to regenerate the aromatic system, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-phenoxybenzene undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as 4-methoxy-2-chloro-1-phenoxybenzene.
Oxidation: Products include phenoxybenzoquinones.
Reduction: Products include phenoxybenzyl alcohols.
Coupling reactions: Biaryl compounds are formed.
Scientific Research Applications
4-Bromo-2-chloro-1-phenoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-phenoxybenzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that reacts with electrophiles. The phenoxy group is an activating group that directs electrophilic substitution to the para position. The bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but with a hydroxyl group instead of a phenoxy group.
4-Bromo-2-chloroanisole: Similar structure but with a methoxy group instead of a phenoxy group.
4-Bromo-2-chlorotoluene: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
4-Bromo-2-chloro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which significantly influences its chemical reactivity and applications. The combination of bromine, chlorine, and phenoxy groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-chloro-1-phenoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOSXGYFVKALPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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